N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Beschreibung
This compound is a benzodioxole-carboxamide derivative characterized by a benzofuran core substituted with two benzo[d][1,3]dioxole-5-carboxamide groups. However, analogs and structurally related compounds have been investigated for diverse applications, including antidiabetic, umami flavor enhancement, and immunomodulatory activities . The presence of the benzodioxole moiety, known for metabolic stability and bioavailability, is a common feature in pharmacologically active molecules .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c27-23(13-5-7-17-19(9-13)31-11-29-17)26-21-15-3-1-2-4-16(15)33-22(21)24(28)25-14-6-8-18-20(10-14)32-12-30-18/h1-10H,11-12H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWACTYVRNNCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common method begins with the preparation of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid or benzo[d][1,3]dioxole-5-carboxylic acid, which is then dissolved in dichloromethane. A mixture of 4-dimethylaminopyridine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide is added under an argon atmosphere to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger batches while maintaining purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Biologische Aktivität
N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of benzofuran and benzo[d][1,3]dioxole moieties, which contribute to its chemical reactivity and biological properties. The IUPAC name for this compound is N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide, with a molecular formula of C26H16N2O7 and a molecular weight of approximately 468.42 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C26H16N2O7 |
| Molecular Weight | 468.42 g/mol |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
| CAS Number | 888464-92-4 |
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of benzodioxol derivatives. In particular, compounds structurally similar to N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide have shown significant inhibition of α-amylase, an enzyme critical in carbohydrate metabolism. For instance, derivatives exhibited IC50 values as low as 0.68 µM against α-amylase while demonstrating minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic application for managing diabetes.
Anticancer Activity
In vitro studies have demonstrated that related compounds possess potent anticancer effects against various cancer cell lines. For example, certain benzodioxol derivatives were found to be effective against multiple cancer types with IC50 values ranging from 26 to 65 µM . The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells.
The biological activity of N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide can be attributed to several factors:
- Enzyme Inhibition : The carbamate functional groups may form covalent bonds with active site residues in enzymes like α-amylase, leading to inhibition.
- Molecular Interactions : The presence of π-electron-rich moieties allows for π–π stacking interactions and hydrogen bonding with biological macromolecules.
- Apoptotic Pathways : Induction of apoptotic pathways in cancer cells through modulation of signaling cascades.
Study on Antidiabetic Effects
A notable study synthesized various benzodioxol carboxamide derivatives and assessed their antidiabetic potential through in vitro and in vivo experiments. The results indicated that specific derivatives significantly reduced blood glucose levels in streptozotocin-induced diabetic mice models .
Cytotoxicity Assessment
The cytotoxicity of these compounds was evaluated using MTS assays across different cell lines. The findings revealed that while some derivatives were effective against cancer cells, they showed negligible toxicity towards normal cells, indicating a favorable safety profile for further development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs.
Table 1: Comparison of Benzodioxole-Carboxamide Derivatives
Key Structural and Functional Insights
Substituent-Driven Activity: Antidiabetic Activity: Compound IIc (trifluoromethylphenyl group) demonstrated potent α-amylase inhibition and hypoglycemic effects, attributed to electron-withdrawing groups enhancing receptor binding . Umami Flavor Potency: S807’s N-heptyl chain likely facilitates interaction with the umami receptor’s hydrophobic pocket, enabling low-concentration efficacy . STING Activation: BNBC’s bromo and naphthyl groups may stabilize interactions with the STING protein’s binding site, a mechanism shared with DMXAA (a known STING agonist) .
Synthetic Accessibility :
- Yields vary significantly: HSD-2 (75%) and Compound 20 (23%) highlight the impact of reaction conditions (e.g., DMF vs. ethyl acetate solvents) and purification methods (e.g., column chromatography vs. HPLC) .
- High-purity synthesis (>95%) for BNBC underscores advanced purification techniques critical for pharmacological applications .
In contrast, benzodioxole rings in other analogs may confer resistance to enzymatic degradation, enhancing bioavailability .
Contradictions and Limitations
- While IIc and S807 show robust in vivo activity, the target compound’s benzofuran core lacks direct biological data, making functional predictions speculative.
- Structural similarities (e.g., shared benzodioxole-carboxamide backbone) suggest overlapping metabolic pathways, but substituent variations could drastically alter pharmacokinetics .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
